molecular formula C20H26ClNO B1210197 Pridinol hydrochloride CAS No. 968-58-1

Pridinol hydrochloride

Cat. No.: B1210197
CAS No.: 968-58-1
M. Wt: 331.9 g/mol
InChI Key: IECCHUISCGCKKS-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Pridinol hydrochloride primarily targets muscle tissues , both smooth and striated . It is used in the symptomatic treatment of muscle spasm . It also exhibits antimuscarinic activity, which plays a role in the management of parkinsonism .

Mode of Action

This compound interacts with its targets through an atropine-like mechanism . This means it blocks acetylcholine receptors in the brain, leading to the relaxation of skeletal muscle .

Biochemical Pathways

cholinergic pathways in the nervous system. By blocking acetylcholine receptors, it may inhibit the transmission of nerve impulses in these pathways, leading to muscle relaxation .

Pharmacokinetics

It is known that the drug’s pharmacological effect develops via an atropine-like mechanism that acts on both smooth and striated muscles . This effect is used for the treatment of skeletal muscle tension of both central and peripheral origin .

Result of Action

The primary molecular and cellular effect of this compound’s action is the relaxation of skeletal muscle . By blocking acetylcholine receptors, it inhibits the transmission of nerve impulses that cause muscle contraction, leading to muscle relaxation . This results in reduced muscle tension and pain associated with muscle tightness .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. In general, factors such as the patient’s age, body weight, genetic makeup, and the presence of other medications can influence the drug’s effectiveness .

Biochemical Analysis

Biochemical Properties

Pridinol hydrochloride plays a significant role in biochemical reactions by acting as an atropine-like muscle relaxant . It interacts with various enzymes, proteins, and other biomolecules. Specifically, it inhibits muscarinic acetylcholine receptors, which are G protein-coupled receptors involved in numerous physiological processes . By blocking these receptors, this compound reduces muscle spasms and alleviates muscle pain .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s anticholinergic properties lead to the inhibition of acetylcholine-mediated neurotransmission, which in turn reduces muscle contractions and spasms . Additionally, this compound may impact gene expression related to muscle contraction and relaxation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with muscarinic acetylcholine receptors . By acting as an antagonist, it inhibits the action of acetylcholine, a neurotransmitter responsible for muscle contraction . This inhibition leads to muscle relaxation and pain relief. Furthermore, this compound may influence enzyme activity and gene expression, contributing to its overall therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability and undergoes degradation under specific conditions . Long-term studies have shown that this compound maintains its muscle relaxant properties over extended periods, with minimal degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces muscle spasms and pain . At higher doses, this compound may exhibit toxic or adverse effects, including central nervous system depression and gastrointestinal disturbances . Threshold effects have been observed, indicating a dosage-dependent response in animal studies .

Metabolic Pathways

This compound is metabolized primarily via cytochrome P450 enzymes, including CYP2C19 and CYP2B6 . These enzymes facilitate the conversion of this compound into its main metabolite, 4-hydroxypridinol . The metabolic pathways involve various cofactors and enzymes that contribute to the compound’s biotransformation and elimination .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in specific tissues and exert its therapeutic effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with muscarinic acetylcholine receptors and subsequent muscle relaxation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pridinol hydrochloride involves several key steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:

Chemical Reactions Analysis

Types of Reactions: Pridinol hydrochloride undergoes various chemical reactions, including:

    Oxidation: Pridinol can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives.

    Substitution: Pridinol can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens and other nucleophiles.

Major Products Formed:

Scientific Research Applications

Pridinol hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

    Diphenhydramine: Another anticholinergic agent with muscle relaxant properties.

    Cyclobenzaprine: A muscle relaxant with a similar mechanism of action.

    Orphenadrine: An anticholinergic drug used to treat muscle pain.

Comparison:

This compound stands out due to its specific anticholinergic mechanism and its effectiveness in treating muscle-related conditions with a favorable safety profile.

Properties

IUPAC Name

1,1-diphenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO.ClH/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1-2,4-7,10-13,22H,3,8-9,14-17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECCHUISCGCKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

511-45-5 (Parent)
Record name Pridinol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10242510
Record name Pridinol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10242510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

968-58-1
Record name 1-Piperidinepropanol, α,α-diphenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=968-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pridinol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pridinol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10242510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α-diphenylpiperidine-1-propanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.300
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRIDINOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HI2Q2Y868
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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